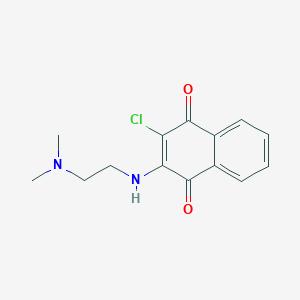

2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione

描述

2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione is a synthetic 1,4-naphthoquinone derivative with a chloro substituent at the 2-position and a dimethylaminoethylamino group at the 3-position. This compound belongs to a class of molecules known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties .

属性

CAS 编号 |

83027-27-4 |

|---|---|

分子式 |

C14H15ClN2O2 |

分子量 |

278.73 g/mol |

IUPAC 名称 |

2-chloro-3-[2-(dimethylamino)ethylamino]naphthalene-1,4-dione |

InChI |

InChI=1S/C14H15ClN2O2/c1-17(2)8-7-16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19/h3-6,16H,7-8H2,1-2H3 |

InChI 键 |

ZEYYTNKEDFUTRS-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

产品来源 |

United States |

准备方法

Nucleophilic Aromatic Substitution on 2,3-Dichloro-1,4-naphthoquinone

One of the most common approaches starts with 2,3-dichloro-1,4-naphthoquinone as the electrophilic substrate. The chlorine at the 3-position is selectively substituted by nucleophilic amines such as 2-dimethylaminoethylamine.

- Solvent: Water or tetrahydrofuran (THF)

- Base: Triethylamine or potassium carbonate to facilitate substitution

- Temperature: Room temperature to mild heating (20 °C to 50 °C)

- Time: 18 to 24 hours under stirring

- Mix equimolar amounts of 2,3-dichloro-1,4-naphthoquinone and 2-dimethylaminoethylamine in the solvent.

- Add base to neutralize the formed hydrochloric acid and promote substitution.

- Stir the reaction mixture at room temperature for about 18 hours.

- Upon completion, isolate the product by filtration or extraction, followed by purification through column chromatography using hexane/ethyl acetate mixtures.

Yields: Typically range from 70% to 90%, depending on the purity of reagents and reaction conditions.

Mannich Reaction Approach

The Mannich reaction provides an alternative route to introduce the 2-dimethylaminoethylamino group via a three-component condensation involving:

- Naphthoquinone (or substituted naphthoquinone)

- Formaldehyde or a non-enolizable aldehyde

- Dimethylamine or 2-dimethylaminoethylamine

- Solvent: Ethanol or tetrahydrofuran

- Temperature: Room temperature to reflux

- Time: 4 to 24 hours

- Catalysts: Sometimes acid catalysts or bases are used to accelerate the reaction

- The aldehyde reacts with the amine to form an iminium ion intermediate.

- The iminium ion undergoes nucleophilic attack by the naphthoquinone at the 3-position, forming the Mannich base.

Direct Amination of 2-Chloro-1,4-naphthoquinone

Another route involves direct reaction of 2-chloro-1,4-naphthoquinone with 2-dimethylaminoethylamine:

- The chlorine at the 2-position is less reactive; thus, selective substitution at the 3-position requires careful control.

- Reaction is performed in the presence of bases such as triethylamine or potassium carbonate.

- Solvents such as THF or ethanol are used.

- Reaction times vary from 18 to 24 hours at room temperature or slight heating.

This method yields the target compound with moderate efficiency (25–80%), depending on the substituents and reaction parameters.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution on 2,3-dichloro-1,4-naphthoquinone | 2,3-Dichloro-1,4-naphthoquinone + 2-dimethylaminoethylamine | Room temp, base (Et3N or K2CO3), 18-24 h, THF or water | 70–90 | High selectivity, mild conditions, purification by chromatography |

| Mannich reaction | Naphthoquinone + aldehyde + 2-dimethylaminoethylamine | Ethanol or THF, acid/base catalyst, 4–24 h, microwave/ultrasound assistance possible | 60–95 | Faster reaction with alternative energy sources, cleaner products |

| Direct amination of 2-chloro-1,4-naphthoquinone | 2-Chloro-1,4-naphthoquinone + 2-dimethylaminoethylamine | Room temp to mild heat, base, 18–24 h, THF or ethanol | 25–80 | Lower yields, requires careful control of substitution site |

In-Depth Research Findings and Notes

- The nucleophilic substitution is favored at the 3-position chlorine due to electronic and steric factors, enabling selective introduction of the aminoalkyl group.

- The Mannich reaction route benefits from the high reactivity of the naphthoquinone in electrophilic substitution, allowing efficient C–N bond formation.

- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times dramatically, making it advantageous for scale-up and medicinal chemistry applications.

- Purification typically involves silica gel chromatography with hexane/ethyl acetate mixtures, yielding analytically pure compounds suitable for biological evaluation.

- The presence of the chloro substituent at the 2-position influences the electronic properties and biological activity of the compound, making its retention important during synthesis.

- The compound’s synthesis is often accompanied by characterization through spectroscopic methods (NMR, IR, UV-Vis) and crystallographic analysis to confirm structure and purity.

化学反应分析

Types of Reactions

2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives with potential biological activities.

Reduction: Hydroquinone derivatives with antioxidant properties.

Substitution: A wide range of substituted naphthoquinones with diverse biological activities.

科学研究应用

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its antifungal and antibacterial properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

作用机制

The mechanism of action of 2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .

相似化合物的比较

Key Examples:

Structural Insights :

- Benzylamino and Phenethylamino Derivatives: Bulky aromatic substituents improve binding to microbial or cellular targets, as seen in antifungal and anticancer activities .

- Hydroxyphenylamino Derivatives: Polar hydroxyl groups enhance interactions with fungal enzymes, explaining superior antifungal activity .

Heterocyclic and Piperazine Derivatives

Key Examples:

Mechanistic Notes:

- Piperazine and Morpholine Rings : Nitrogen-containing heterocycles improve solubility and enable hydrogen bonding with biological targets, enhancing antimicrobial potency .

Thio- and Alkyl-Substituted Derivatives

Key Examples:

Key Trends :

- Alkyl Chains (e.g., Isopentylamino): Longer hydrophobic chains improve membrane permeability and pharmacokinetic properties .

Fluorinated and Trifluoromethyl Derivatives

Key Examples:

Structural Impact :

- Trifluoromethyl Groups: Electron-withdrawing effects stabilize the quinone system and enhance interactions with hydrophobic enzyme pockets .

生物活性

2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione, also known by its CAS number 64897-02-5, is a synthetic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₄H₁₅ClN₂O

- Molecular Weight : 265.69 g/mol

- Density : 1.29 g/cm³

- Boiling Point : 379.8ºC at 760 mmHg

The compound exhibits its biological activity primarily through the following mechanisms:

- Reactive Oxygen Species (ROS) Induction : Similar to other naphthoquinones, this compound induces ROS production in cells, leading to oxidative stress which can trigger apoptosis in cancer cells .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Studies report IC50 values indicating significant inhibitory activity against AChE and butyrylcholinesterase (BChE) .

- Antimicrobial Activity : Research indicates that this compound possesses antibacterial properties against several strains of bacteria by disrupting their cellular functions through oxidative mechanisms .

Anticancer Activity

A study demonstrated that treatment with this compound resulted in a concentration-dependent decrease in cell viability in various cancer cell lines. The compound was effective at concentrations ranging from 5 to 20 µM, leading to apoptosis characterized by increased levels of cleaved caspases .

Antimicrobial Effects

The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported between 15.6 and 500 μg/mL, showing effectiveness comparable to standard antibiotics .

Enzyme Inhibition Studies

In enzyme inhibition studies, the compound showed mixed-type inhibition against AChE with an IC50 value of approximately 0.22 µM, indicating strong potential for treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Concentration Range | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | Cell Viability Assay | 5 - 20 µM | Induces apoptosis |

| Antimicrobial | MIC Assay | 15.6 - 500 μg/mL | Effective against multiple bacteria |

| Enzyme Inhibition | AChE Inhibition | - | IC50 = 0.22 µM |

常见问题

Q. What synthetic methodologies are recommended for preparing 2-chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution, where a chloro-substituted naphthoquinone precursor reacts with 2-dimethylaminoethylamine. For example, analogous compounds like 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione were synthesized by refluxing equimolar amounts of 2,3-dichloro-1,4-naphthoquinone and the amine in ethanol under inert conditions . Purification often involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization. UPLC-MS and NMR (1H, 13C) are critical for verifying purity and structural integrity .

Q. Which spectroscopic techniques are essential for structural elucidation of this naphthoquinone derivative?

Key techniques include:

- 1H and 13C NMR : To confirm substituent positions and amine proton environments. For example, aromatic protons in similar compounds resonate at δ 7.6–8.3 ppm, while NH signals appear as broad singlets near δ 7.1–7.3 ppm .

- UPLC-MS : For molecular ion ([M+H]+) verification and assessing purity. In related studies, molecular ions for naphthoquinone derivatives were observed in the range of 350–400 m/z .

- X-ray crystallography : To resolve planar naphthoquinone systems and dihedral angles with substituents. SHELX programs are widely used for refinement, achieving R factors <0.04 in high-resolution structures .

Advanced Research Questions

Q. How should researchers design in vitro experiments to evaluate anticancer activity, and what controls are necessary?

- Cell lines : Use cancer cell lines (e.g., HeLa, MCF-7) and normal cells for selectivity assessment. Preclinical studies on analogous compounds reported IC50 values of ~16.7 µM in HeLa cells .

- Assays : MTT or resazurin assays for viability. Include positive controls (e.g., imatinib, IC50 ~10 µM) and vehicle controls (DMSO <0.1%) .

- Dose-response curves : Test concentrations spanning 0.1–100 µM, with triplicate replicates. Data contradictions (e.g., identical IC50 values for structurally distinct analogs) may arise from assay sensitivity limits or off-target effects, necessitating orthogonal assays like clonogenic survival .

Q. What strategies can resolve discrepancies in biological activity data across studies?

- Replicate validation : Ensure consistency across independent labs. For example, antimicrobial studies on naphthoquinone derivatives showed variability in Candida tenuis inhibition (MIC 8–32 µg/mL), requiring standardized broth microdilution protocols .

- Structural analogs : Compare activity trends. If 2-chloro-3-(2-dimethylaminoethylamino) derivatives underperform versus methylphenylamino analogs, evaluate steric/electronic effects via Hammett plots or computational modeling .

Q. How can researchers leverage crystallographic data to predict structure-activity relationships (SAR)?

- Dihedral angles : In the title compound’s analog (2-chloro-3-(4-methylanilino)naphthoquinone), a 52.38° dihedral angle between the naphthoquinone core and substituent correlates with reduced planarity and altered π-stacking in DNA intercalation .

- Intermolecular interactions : N–H⋯O hydrogen bonds in crystal lattices may mimic binding with biological targets (e.g., topoisomerase II). SHELXL-refined structures provide insights into preferred conformations .

Q. What methodologies assess environmental stability and degradation pathways of this compound?

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents, monitoring decay via HPLC. Naphthalene derivatives often form hydroxylated or dimerized byproducts .

- Biodegradation : Use soil microcosms or microbial consortia. Toxicity profiles for methylnaphthalenes suggest half-lives of 14–28 days in aerobic conditions, but chloro-substituted analogs may persist longer .

Methodological Notes

- Contradictions in evidence : While some studies report identical IC50 values for diverse naphthoquinone analogs (e.g., 16.71 µM in HeLa cells), this may reflect assay saturation or shared off-target mechanisms. Cross-validation with transcriptomics or proteomics is advised .

- Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., OECD 423) and prioritize organ-specific endpoints (hepatic/renal effects) based on naphthalene metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。